molecular formula C6H12OS2Si B14357772 4-(Trimethylsilyl)-1,3-dithiolan-2-one CAS No. 94719-18-3

4-(Trimethylsilyl)-1,3-dithiolan-2-one

Cat. No.: B14357772
CAS No.: 94719-18-3
M. Wt: 192.4 g/mol
InChI Key: SQKQVHBFFIHBKD-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)-1,3-dithiolan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a dithiolanone ring. This compound is notable for its unique structural features and its applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylsilyl)-1,3-dithiolan-2-one typically involves the reaction of trimethylsilyl chloride with a suitable dithiolanone precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)-1,3-dithiolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolanone ring to a dithiolane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolanes.

    Substitution: Compounds with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

4-(Trimethylsilyl)-1,3-dithiolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)-1,3-dithiolan-2-one involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The dithiolanone ring can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.

    Trimethylsilyl azide: Employed in azide-alkyne cycloaddition reactions.

    Trimethylsilyl fluoride:

Uniqueness

4-(Trimethylsilyl)-1,3-dithiolan-2-one is unique due to its combination of a trimethylsilyl group and a dithiolanone ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these features .

Properties

CAS No.

94719-18-3

Molecular Formula

C6H12OS2Si

Molecular Weight

192.4 g/mol

IUPAC Name

4-trimethylsilyl-1,3-dithiolan-2-one

InChI

InChI=1S/C6H12OS2Si/c1-10(2,3)5-4-8-6(7)9-5/h5H,4H2,1-3H3

InChI Key

SQKQVHBFFIHBKD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CSC(=O)S1

Origin of Product

United States

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